4,6-Dimethyloct-4-en-3-one

Description

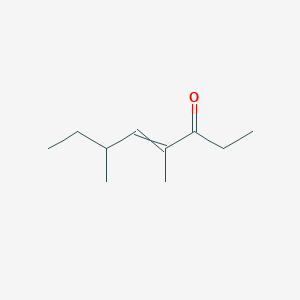

4,6-Dimethyloct-4-en-3-one, also known as manicone, is a cyclic monoterpene-derived ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. Its structure features a conjugated enone system (a double bond at position 4 and a ketone group at position 3) and two methyl substituents at positions 4 and 6 (Figure 1). This compound is notable for its role as a volatile organic compound (VOC) in fungal biochemistry, particularly in species like Daldinia clavata, where it exhibits antimicrobial and cytotoxic properties .

Synthetically, this compound is prepared via aldol condensation starting from 2-methylbutanal (Scheme 3 in ). Despite its structural characterization through mass spectrometry, critical analytical data, such as gas chromatography retention indices, remain undocumented in the literature, necessitating synthetic verification for unambiguous identification .

Properties

CAS No. |

60132-36-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

4,6-dimethyloct-4-en-3-one |

InChI |

InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h7-8H,5-6H2,1-4H3 |

InChI Key |

MPPFPNPXTYYJBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C=C(C)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyloct-4-en-3-one can be synthesized through several routes. One common method involves the reaction of 2-methyl-1-butene with acetone in the presence of a strong acid catalyst. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process typically involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyloct-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated ketones.

Scientific Research Applications

4,6-Dimethyloct-4-en-3-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4,6-Dimethyloct-4-en-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Structural Analysis

- This compound : The single double bond at C4 and methyl groups at C4/C6 create moderate steric hindrance, influencing its reactivity in nucleophilic additions. The (E)-stereochemistry at C4 enhances stability via reduced steric strain .

- However, the additional double bonds reduce molecular symmetry and may lower thermal stability compared to this compound .

Physicochemical Properties

- Volatility and Solubility : The triene structure of (E)-2,6-dimethylocta-2,5,7-trien-4-one likely reduces its boiling point relative to this compound due to decreased molecular weight (148.20 vs. 152.23 g/mol) and increased planarity. However, exact boiling points for the latter remain unreported .

- Analytical Identification : The NIST database provides comprehensive mass spectral data and retention indices for (E)-2,6-dimethylocta-2,5,7-trien-4-one, facilitating its detection in analytical workflows . In contrast, this compound lacks retention index data, requiring synthetic validation for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.